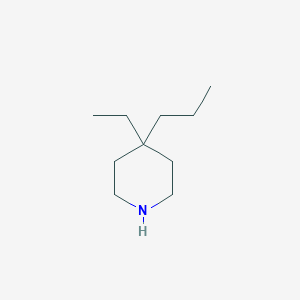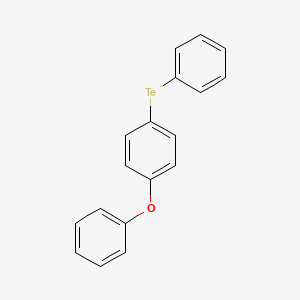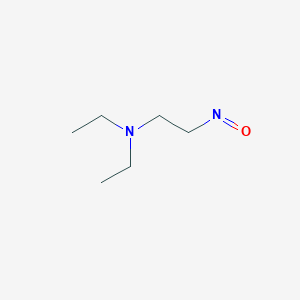![molecular formula C14H11ClN2O4S B14508159 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene CAS No. 62740-56-1](/img/structure/B14508159.png)
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is an organic compound characterized by the presence of nitro groups and a chlorinated benzene ring. This compound is of interest due to its unique chemical structure, which includes both electron-withdrawing nitro groups and a sulfanyl linkage, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene typically involves the following steps:
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents.
Thioether Formation: The formation of the sulfanyl linkage involves the reaction of a thiol with a chloromethylated benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by the controlled addition of thiol compounds to form the desired thioether linkage. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and sulfanyl linkage play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-2-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-3-nitrobenzene
- 1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-5-nitrobenzene
Uniqueness
1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups and the sulfanyl linkage, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a chlorinated benzene ring makes it distinct from other similar compounds, providing unique properties and reactivity patterns.
Propriétés
Numéro CAS |
62740-56-1 |
|---|---|
Formule moléculaire |
C14H11ClN2O4S |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-[[chloro-(4-nitrophenyl)methyl]sulfanylmethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11ClN2O4S/c15-14(11-3-7-13(8-4-11)17(20)21)22-9-10-1-5-12(6-2-10)16(18)19/h1-8,14H,9H2 |
Clé InChI |
LMQUWXJUPSSEPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC(C2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)







